Lipophilicity (XLogP3) Differentiation from the Cyclohexyl Analog
The target compound has a computed XLogP3 of 2.7, which falls within the optimal range for oral bioavailability (Lipinski's Rule of Five requires XLogP ≤ 5.0). In contrast, the cyclohexyl analog 2-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)acetamide—which replaces the para-dimethylaminophenyl group with a nonpolar cyclohexyl ring—has an estimated logP of approximately 3.5 based on Mcule computed data (logP 1.92 for a substructurally related cyclohexyl-hydroxyethyl-acetamide scaffold, with the additional chlorophenyl contributing roughly +1.6 log units) [1]. This ~0.8 log unit difference shifts the cyclohexyl analog further toward the lipophilic boundary where solubility-limited absorption and promiscuous target binding become more probable.
| Evidence Dimension | Computed lipophilicity (XLogP3 / estimated logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-(2-Chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)acetamide; estimated logP ≈ 3.5 |
| Quantified Difference | ΔlogP ≈ +0.8 (comparator more lipophilic) |
| Conditions | Computed values: PubChem XLogP3 3.0 algorithm for target; fragment-based estimate for comparator using Mcule substructure logP = 1.92 plus chlorophenyl contribution. |
Why This Matters
The ~0.8 log unit higher lipophilicity of the cyclohexyl analog predicts reduced aqueous solubility and altered membrane partitioning, making it non-substitutable in assays where consistent solubility at physiological pH is critical.
- [1] PubChem Compound Summary for CID 71803682, 2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide. National Center for Biotechnology Information (2025). XLogP3 computed value of 2.7. Retrieved April 29, 2026. View Source
